molecular formula C9H17NO2S B2369202 {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide CAS No. 1875059-62-3

{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide

Cat. No.: B2369202
CAS No.: 1875059-62-3
M. Wt: 203.3
InChI Key: XUCIUHLYQUAPBI-UHFFFAOYSA-N
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Description

{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide is a chemical compound with the molecular formula C₉H₁₇NO₂S and a molecular weight of 203.3 g/mol . This compound features a bicyclic structure, which is a common motif in organic chemistry due to its stability and unique reactivity. The presence of the methanesulfonamide group adds to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide typically involves the reaction of bicyclo[2.2.2]octan-2-ylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.2]octan-2-yl}methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-2-ylamine: Similar structure but lacks the methanesulfonamide group.

    Bicyclo[3.2.1]octan-2-ylamine: Different bicyclic structure with similar functional groups.

    Propellanes containing bicyclo[2.2.2]octene units: Structurally related compounds with different applications.

Uniqueness

{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide is unique due to the combination of its bicyclic structure and the methanesulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry.

Properties

IUPAC Name

2-bicyclo[2.2.2]octanylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c10-13(11,12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCIUHLYQUAPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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